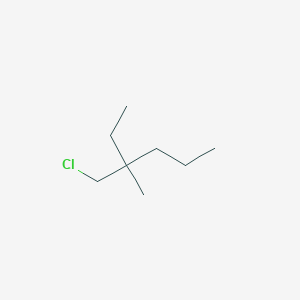
3-(Chloromethyl)-3-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-methylhexane is an organic compound characterized by a hexane backbone with a chloromethyl group and a methyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methylhexane typically involves the chloromethylation of 3-methylhexane. This can be achieved through a Friedel-Crafts alkylation reaction, where 3-methylhexane is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction conditions often require low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) for hydroxylation, ammonia (NH₃) for amination.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) for reduction.
Major Products Formed
Substitution: Alcohols, amines, thioethers.
Oxidation: Alcohols, carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-3-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-methylhexane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)toluene
- 3-Methylbenzyl chloride
Comparison
3-(Chloromethyl)-3-methylhexane is unique due to its hexane backbone, which imparts different physical and chemical properties compared to aromatic compounds like 3-(Chloromethyl)toluene. The aliphatic nature of this compound makes it more flexible and less rigid than its aromatic counterparts, affecting its reactivity and applications.
Properties
Molecular Formula |
C8H17Cl |
|---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-6-8(3,5-2)7-9/h4-7H2,1-3H3 |
InChI Key |
HPCMGCHLRGHBHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


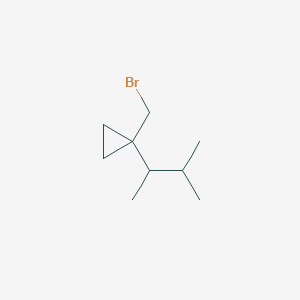
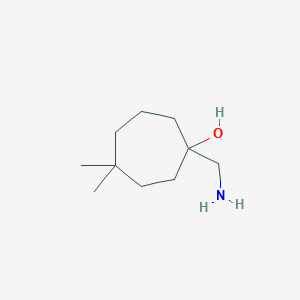
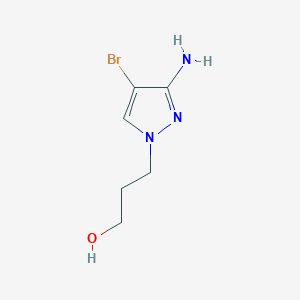
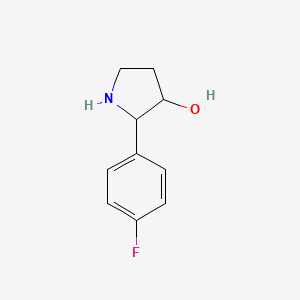
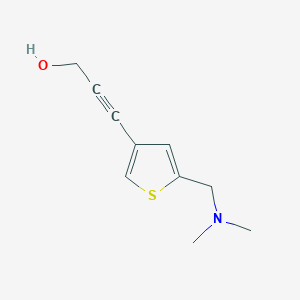
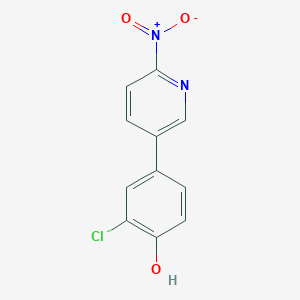
![2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13209268.png)
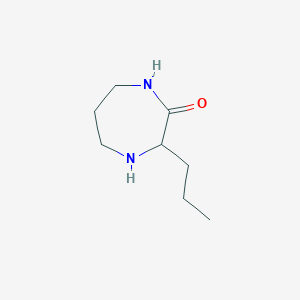
![3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13209277.png)
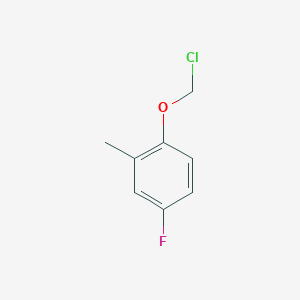
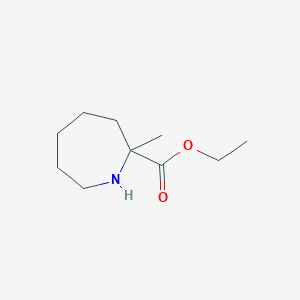
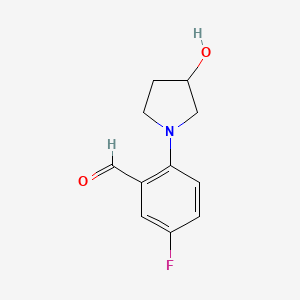

![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13209297.png)
